N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide
Overview
Description
“N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been studied for their potential biological activities and optical properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. A common method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Other methods include condensation of 2-aminothiophenol with aldehydes , and reactions involving diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can vary depending on the specific substituents attached to the benzothiazole ring. For example, in a study of N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, it was found that each compound crystallizes with two independent but similar amino tautomers in the asymmetric units .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can participate in visible light-mediated synthesis from 2-aminothiophenol and aldehydes . Iodine can promote a condensation of 2-aminothiophenol with aldehydes in DMF, providing 2-substituted benzothiazoles .Physical and Chemical Properties Analysis
Benzothiazole derivatives exhibit luminescent properties. Upon excitation with 365 nm light, different benzothiazole derivatives can exhibit bright blue-violet, green, and orange emission in aggregated states .Mechanism of Action
The mechanism of action of benzothiazole derivatives can vary depending on their specific biological activity. For instance, some benzothiazole derivatives have shown anti-tubercular activity, with better inhibition potency against M. tuberculosis compared to standard reference drugs . The mechanism of action of these compounds may involve interactions with the target DprE1 .
Future Directions
Benzothiazole derivatives have potential applications in various fields, including medicinal chemistry and optoelectronics . Future research could focus on exploring these applications further, as well as developing new synthesis methods and investigating the mechanisms of action of these compounds in more detail.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2OS/c21-14-4-3-5-15(22)18(14)19(25)23-13-10-8-12(9-11-13)20-24-16-6-1-2-7-17(16)26-20/h1-11H,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGCTYWKDNEPBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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